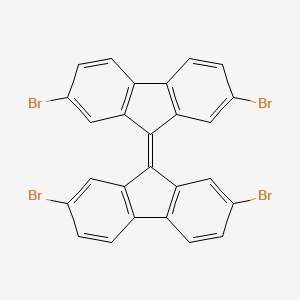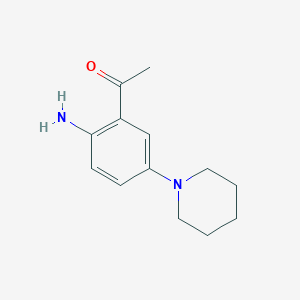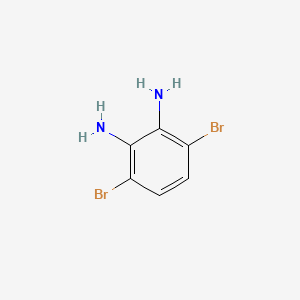
3,6-Dibromobenzene-1,2-diamine
Overview
Description
3,6-Dibromobenzene-1,2-diamine: is an organic compound with the chemical formula C6H6Br2N2 . It is known for its applications in various chemical processes and is used as an intermediate in organic synthesis and pharmaceutical industries . The compound is characterized by the presence of two bromine atoms and two amino groups attached to a benzene ring.
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals . The specific targets would depend on the final compound that is synthesized using 3,6-Dibromobenzene-1,2-diamine.
Mode of Action
The mode of action of this compound involves its ability to react with other compounds to form complex organic molecules . The presence of two bromine functional groups and two amino groups in the molecule allows it to participate in a variety of chemical reactions, leading to the formation of complex structures with potential therapeutic properties .
Biochemical Analysis
Biochemical Properties
3,6-Dibromobenzene-1,2-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s bromine atoms and amino groups facilitate its binding to specific sites on enzymes and proteins, leading to enzyme inhibition or activation . For example, it can form coordination complexes with metal ions, which can alter the activity of metalloenzymes. Additionally, this compound can participate in substitution reactions, further influencing biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with enzymes and proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s bromine atoms and amino groups allow it to form coordination complexes with metal ions, which can inhibit or activate metalloenzymes. Additionally, this compound can participate in substitution reactions, leading to the modification of specific amino acid residues on proteins . These interactions can result in changes in the activity of enzymes and other proteins, ultimately affecting cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable when stored in a dark place under an inert atmosphere at temperatures between 2-8°C . Over time, it may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term studies in vitro and in vivo have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s bromine atoms and amino groups allow it to participate in substitution reactions, leading to the formation of new metabolites. Additionally, this compound can interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s bromine atoms and amino groups facilitate its binding to specific transporters, allowing it to be transported across cell membranes. Additionally, this compound can bind to intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and organelles such as mitochondria and endoplasmic reticulum . Its activity and function can be affected by its localization, with specific interactions occurring in different subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction and Substitution Method: One common method involves the reduction of nitrobenzene to 1,2-diaminobenzene using iron and hydrochloric acid.
Bromination of Benzo[1,2,5]thiadiazole: Another method involves the bromination of benzo[1,2,5]thiadiazole to produce 4,7-dibromobenzo[1,2,5]thiadiazole, which is then reduced using zinc dust in a mixture of acetic acid and water.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized for commercial use.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,6-Dibromobenzene-1,2-diamine can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Bromination: Copper bromide is commonly used for bromination reactions.
Reduction: Iron and hydrochloric acid are used for the reduction of nitrobenzene to 1,2-diaminobenzene.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
- Investigated for its potential use in pharmaceutical applications due to its unique chemical structure .
Industry:
Comparison with Similar Compounds
- 3,5-Dibromobenzene-1,2-diamine
- 3-Bromobenzene-1,2-diamine
- 3,6-Dibromo-1,2-phenylenediamine
Uniqueness: 3,6-Dibromobenzene-1,2-diamine is unique due to the specific positioning of the bromine atoms and amino groups on the benzene ring, which influences its reactivity and applications in synthesis .
Properties
IUPAC Name |
3,6-dibromobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMJBJSLTPBZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473813 | |
| Record name | 3,6-dibromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69272-50-0 | |
| Record name | 3,6-dibromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,6-dibromobenzene-1,2-diamine in the described research?
A1: The research abstract describes the synthesis of various monomers incorporating different heterocyclic units. While the specific role of this compound is not explicitly mentioned, its presence in the synthesis section [] suggests its use as a building block for creating larger molecules. The bromine atoms on the molecule likely serve as sites for further chemical modifications, potentially through coupling reactions to introduce other units and build the desired monomer structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

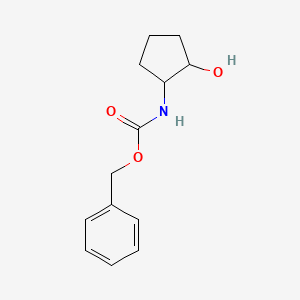


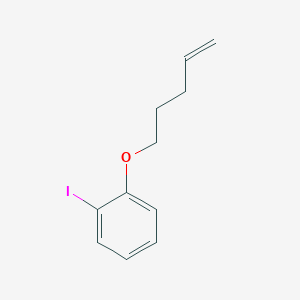




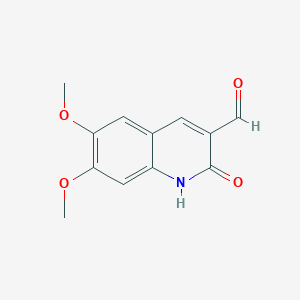
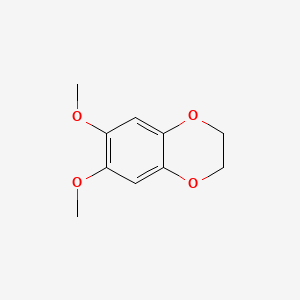
![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)
